![molecular formula C9H10N4O B2373908 1-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)ethanamine CAS No. 876710-85-9](/img/structure/B2373908.png)
1-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)ethanamine
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Overview
Description
“1-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)ethanamine” is a compound that belongs to the class of organic compounds known as phenyloxadiazoles . These are polycyclic aromatic compounds containing a benzene ring linked to a 1,2,4-oxadiazole ring through a CC or CN bond . It has an empirical formula of C11H11F3N4O3 and a molecular weight of 304.23 .
Synthesis Analysis
The synthesis of 1-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)ethanamine and similar compounds typically involves a multistage procedure . For example, 1,3,4-oxadiazoles can be synthesized by reacting amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature .Molecular Structure Analysis
The molecular structure of “1-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)ethanamine” is characterized by a 1,2,4-oxadiazole ring linked to a pyridine ring. The InChI key for this compound is KVTYFYILFBIUOX-UHFFFAOYSA-N .Scientific Research Applications
Medicinal Chemistry and Drug Development
1-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)ethanamine has been investigated for its potential as a drug candidate. Researchers explore its interactions with biological targets, such as receptors or enzymes, to design novel pharmaceutical agents. Key areas of interest include:
- Antimicrobial Activity : Some derivatives of this compound have demonstrated antibacterial and antifungal properties . Further studies aim to optimize its efficacy and minimize toxicity.
- Anticancer Potential : Structural modifications may enhance its antitumor activity. Researchers investigate its impact on cancer cell lines and potential mechanisms of action .
Crystallography and Coordination Complexes
The pseudosymmetric crystal structure of a dysprosium (Dy) complex with 3-(3-pyridin-4-yl-[1,2,4]oxadiazol-5-yl)propionic acid has been studied . Such investigations contribute to our understanding of coordination chemistry and crystallography.
Mechanism of Action
Target of Action
The primary targets of 1-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)ethanamine are currently unknown. This compound is a unique chemical provided to early discovery researchers
Mode of Action
Based on its structural similarity to other oxadiazole derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-pi stacking, and van der waals forces .
Biochemical Pathways
Oxadiazole derivatives have been found to exhibit a wide range of biological activities, suggesting that they may interact with multiple pathways .
Result of Action
Some oxadiazole derivatives have been found to exhibit antimicrobial properties , suggesting that this compound may also have similar effects.
properties
IUPAC Name |
1-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)ethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O/c1-6(10)9-12-8(13-14-9)7-3-2-4-11-5-7/h2-6H,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKYPROWPCJGPQF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=NO1)C2=CN=CC=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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